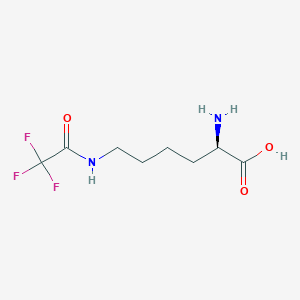

H-D-Lys(TFA)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-D-Lys(TFA)-OH, également connu sous le nom de Nα-Trifluoroacétyl-L-lysine, est un dérivé peptidique synthétique. Il est couramment utilisé dans la recherche biochimique et les applications pharmaceutiques en raison de ses propriétés et de sa réactivité uniques. Le composé se caractérise par la présence d'un groupe trifluoroacétyle lié au résidu lysine, qui confère des propriétés chimiques et biologiques spécifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-D-Lys(TFA)-OH implique généralement la protection du groupe amino lysine suivie de l'introduction du groupe trifluoroacétyle. Le processus peut être résumé comme suit :

Protection du groupe amino : Le groupe amino lysine est protégé à l'aide d'un groupe protecteur approprié tel que le tert-butyloxycarbonyl (Boc) ou le fluorenylméthyloxycarbonyl (Fmoc).

Trifluoroacétylation : La lysine protégée est ensuite mise à réagir avec l'anhydride trifluoroacétique (TFAA) en présence d'une base telle que la triéthylamine (TEA) pour introduire le groupe trifluoroacétyle.

Déprotection : Le groupe protecteur est éliminé en milieu acide pour donner this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à haut débit telles que la chromatographie liquide haute performance (HPLC) pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

H-D-Lys(TFA)-OH subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe trifluoroacétyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Hydrolyse : Le composé peut subir une hydrolyse pour éliminer le groupe trifluoroacétyle, donnant de la lysine libre.

Réactions de couplage : Il peut participer à des réactions de couplage peptidique pour former des chaînes peptidiques plus longues.

Réactifs et conditions courants

Anhydride trifluoroacétique (TFAA) : Utilisé pour la trifluoroacétylation.

Triéthylamine (TEA) : Agit comme une base dans la réaction de trifluoroacétylation.

Conditions acides : Utilisé pour la déprotection du groupe amino.

Principaux produits formés

Lysine libre : Formée lors de l'hydrolyse du groupe trifluoroacétyle.

Dérivés peptidiques : Formés par des réactions de couplage avec d'autres acides aminés ou peptides.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Biochimie : Utilisé comme substrat dans les dosages enzymatiques pour étudier l'activité protéolytique.

Recherche pharmaceutique : Employé dans le développement de médicaments à base de peptides et comme élément constitutif de peptides synthétiques.

Biologie moléculaire : Utilisé dans l'étude des interactions protéine-protéine et des relations structure-fonction des protéines.

Applications industrielles : Utilisé dans le contrôle qualité des préparations pharmaceutiques et dans la synthèse de peptides spécialisés à des fins de recherche et de diagnostic.

Mécanisme d'action

Le mécanisme d'action de this compound est principalement lié à son rôle de substrat ou d'inhibiteur dans les réactions enzymatiques. Le groupe trifluoroacétyle peut interagir avec le site actif des enzymes, affectant leur activité catalytique. Cette interaction peut être utilisée pour étudier la cinétique enzymatique et pour développer des inhibiteurs enzymatiques à des fins thérapeutiques.

Applications De Recherche Scientifique

H-D-Lys(TFA)-OH has a wide range of applications in scientific research, including:

Biochemistry: Used as a substrate in enzyme assays to study proteolytic activity.

Pharmaceutical Research: Employed in the development of peptide-based drugs and as a building block for synthetic peptides.

Molecular Biology: Utilized in the study of protein-protein interactions and protein structure-function relationships.

Industrial Applications: Used in the quality control of pharmaceutical preparations and in the synthesis of specialized peptides for research and diagnostic purposes.

Mécanisme D'action

The mechanism of action of H-D-Lys(TFA)-OH is primarily related to its role as a substrate or inhibitor in enzymatic reactions. The trifluoroacetyl group can interact with the active site of enzymes, affecting their catalytic activity. This interaction can be used to study enzyme kinetics and to develop enzyme inhibitors for therapeutic applications.

Comparaison Avec Des Composés Similaires

H-D-Lys(TFA)-OH peut être comparé à d'autres dérivés lysine tels que :

H-D-Lys(Z)-OMe : Un dérivé lysine protégé par le benzyle utilisé dans la synthèse peptidique.

H-D-Lys(tBu)-OMe : Un dérivé lysine protégé par le tert-butyle utilisé dans la synthèse peptidique en phase solide.

H-D-Val-Leu-Lys-pNA : Un substrat chromogène utilisé dans les dosages enzymatiques pour mesurer l'activité protéolytique.

Unicité

La présence du groupe trifluoroacétyle dans this compound confère des propriétés chimiques uniques, telles qu'une stabilité et une réactivité accrues, ce qui en fait un outil précieux dans la recherche biochimique et pharmaceutique.

Activité Biologique

H-D-Lys(TFA)-OH, or (S)-2-Amino-6-(2,2,2-trifluoroacetamido)hexanoic acid, is a derivative of lysine that possesses significant biological activity due to its unique trifluoroacetyl modification. This compound has garnered interest for its potential applications in various biochemical and therapeutic contexts.

- Molecular Formula : C₈H₁₃F₃N₂O₃

- Molecular Weight : 242.20 g/mol

- Structure : The trifluoroacetyl group enhances the compound's solubility and stability, making it suitable for peptide synthesis and other biochemical applications.

Biological Functions

Research indicates that this compound exhibits biological activities akin to those of lysine, including:

- Protein Synthesis : It plays a role in the anabolic processes necessary for protein synthesis, similar to lysine's function in cellular metabolism.

- Metabolic Pathways : The compound may influence various metabolic pathways, potentially enhancing anabolic hormone secretion and mental performance during stress-related tasks.

- Immune Function : Derivatives of lysine are often studied for their roles in immune function, suggesting that this compound may also contribute to this area.

Interaction with Biomolecules

Studies have focused on the interactions of this compound with other biomolecules. Its ability to form stable complexes with proteins and enzymes has been investigated, providing insights into its role in metabolic pathways. Ongoing research aims to explore its interactions with various ligands to assess its potential as a therapeutic agent.

Comparative Analysis with Other Compounds

This compound shares structural similarities with several amino acid derivatives. The following table summarizes some comparable compounds and their biological activities:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Trifluoroacetyl modification | Protein synthesis, immune function |

| Lysine | Basic amino acid | Protein synthesis, neurotransmitter precursor |

| Acetyl-Lysine | Acetyl group | Histone modification, gene regulation |

Case Studies

- Peptide Synthesis : this compound is primarily utilized in peptide synthesis as a building block for creating peptides with specific properties. Its unique trifluoroacetyl modification allows for enhanced solubility and stability compared to other amino acid derivatives that lack this feature.

- Therapeutic Applications : Research has indicated that derivatives of lysine, including this compound, may have therapeutic applications due to their roles in immune function and muscle metabolism. For instance, studies involving lysine derivatives have shown promise in enhancing the efficacy of antimicrobial peptides .

- Analogs in Cancer Research : In a study focused on enhancing the efficacy of temporin-SHa-derived peptides, it was found that analogs incorporating lysine showed increased activity against cancer cell lines (e.g., MCF-7 and HeLa cells). This suggests that modifications involving lysine derivatives can significantly affect biological activity and therapeutic potential .

Propriétés

Formule moléculaire |

C8H13F3N2O3 |

|---|---|

Poids moléculaire |

242.20 g/mol |

Nom IUPAC |

(2R)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m1/s1 |

Clé InChI |

PZZHRSVBHRVIMI-RXMQYKEDSA-N |

SMILES isomérique |

C(CCNC(=O)C(F)(F)F)C[C@H](C(=O)O)N |

SMILES canonique |

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.